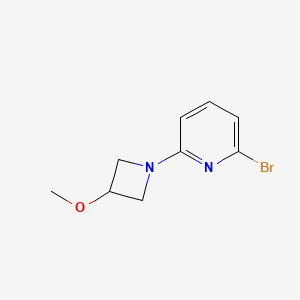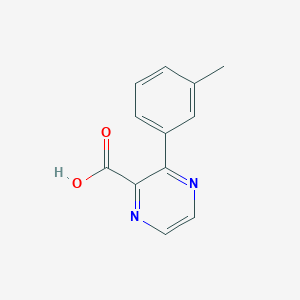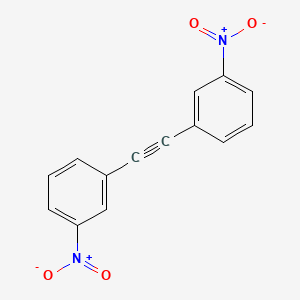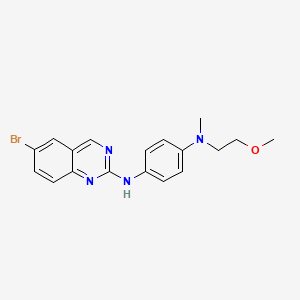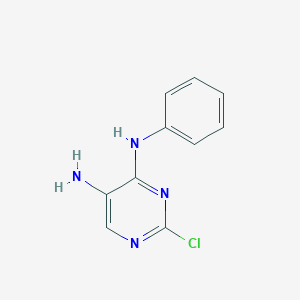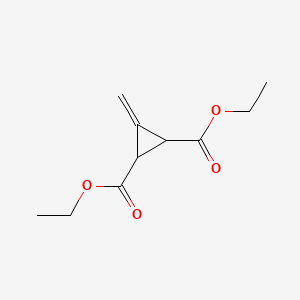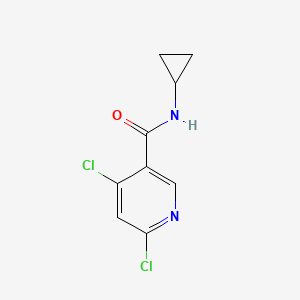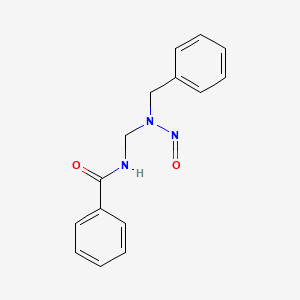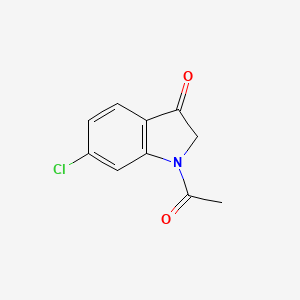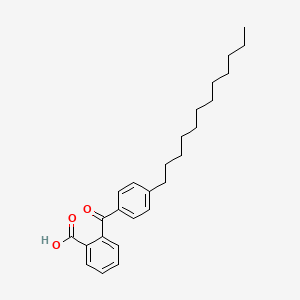
Benzoic acid, 2-(4-dodecylbenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Dodecylbenzoyl)benzoic acid is an organic compound with the molecular formula C26H34O3 It is a derivative of benzoic acid, characterized by the presence of a dodecylbenzoyl group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-dodecylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses dodecylbenzene and phthalic anhydride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation: Dodecylbenzene reacts with phthalic anhydride in the presence of AlCl3 to form the intermediate product.
Hydrolysis: The intermediate product is then hydrolyzed to yield 2-(4-dodecylbenzoyl)benzoic acid.
Industrial Production Methods
Industrial production of 2-(4-dodecylbenzoyl)benzoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 2-(4-dodecylbenzoyl)benzoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Dodecylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(4-Dodecylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-dodecylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Phenoxybenzoyl)benzoic acid
- 2-(4-Methylphenoxy)benzoic acid
- 2-(4-Ethoxycarbonylphenyl)benzoic acid
Uniqueness
2-(4-Dodecylbenzoyl)benzoic acid is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and in the design of drug delivery systems.
Propriétés
Numéro CAS |
59581-76-9 |
|---|---|
Formule moléculaire |
C26H34O3 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-(4-dodecylbenzoyl)benzoic acid |
InChI |
InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-19-22(20-18-21)25(27)23-15-12-13-16-24(23)26(28)29/h12-13,15-20H,2-11,14H2,1H3,(H,28,29) |
Clé InChI |
UVZVUCQBMKTREQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


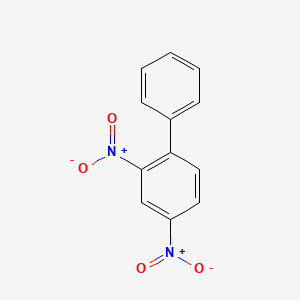

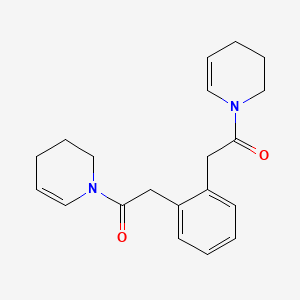
![4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B13937604.png)
